(E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate
Description
Properties
IUPAC Name |
methyl (E)-3-(5-fluoropyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h2-6H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWSGIMPIFCBE-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CN=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CN=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate typically involves the reaction of 5-fluoropyridine-3-carboxylic acid with methanol in the presence of a dehydrating agent. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance binding affinity to specific targets, while the acrylate group may participate in covalent bonding or other interactions. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electronic Effects: Fluorine (electron-withdrawing) and methoxy (electron-donating) substituents modulate reactivity.
Synthetic Accessibility : All analogs are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), with yields influenced by steric and electronic factors. For example, 5-CF₃ derivatives require optimized conditions due to the steric bulk of CF₃ .
Biological Activity
(E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₈FN₁O₂
- Molecular Weight : Approximately 181.17 g/mol
- Functional Groups : Methyl ester and acrylate
The presence of a fluorinated pyridine moiety enhances its chemical reactivity and biological properties, making it a candidate for various applications in pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate exhibits notable antibacterial and antifungal activities. The fluorine atom in the pyridine ring contributes to these effects by enhancing the compound's interaction with bacterial enzymes and cell membranes.
Anticancer Potential
Studies have shown that compounds with similar structures possess activity against various cancer cell lines. Preliminary data suggest that (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate may also exhibit anticancer properties , potentially influencing cancer cell proliferation and apoptosis pathways.
The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
Comparative Biological Activity
The following table summarizes the biological activities of (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate compared to structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate | C₉H₈FN₁O₂ | Antimicrobial, Anticancer |
| (E)-Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate | C₉H₈FN₂O₂ | Antimicrobial |
| (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate | C₉H₉FN₂O₂ | Anticancer |
| Methyl 4-(5-fluoropyridin-2-yl)butenoate | C₁₁H₁₃FN₂O₂ | Antiviral |
This table illustrates that while (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate has diverse biological activities, other compounds in its class also show significant potential in different therapeutic areas.
Case Studies and Research Findings
- Antimicrobial Efficacy : In vitro studies demonstrated that (E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate effectively inhibited the growth of several bacterial strains, showcasing its potential as an antibacterial agent. Further investigations are ongoing to determine its efficacy against resistant strains.
- Anticancer Activity : A study examining the effects on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells, suggesting a mechanism involving the activation of apoptotic pathways. The results indicate a need for further exploration into its use as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
